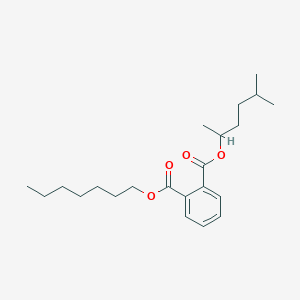

Heptyl 5-Methyl-2-hexyl Phthalate

Description

Structure

3D Structure

Properties

Molecular Formula |

C22H34O4 |

|---|---|

Molecular Weight |

362.5 g/mol |

IUPAC Name |

1-O-heptyl 2-O-(5-methylhexan-2-yl) benzene-1,2-dicarboxylate |

InChI |

InChI=1S/C22H34O4/c1-5-6-7-8-11-16-25-21(23)19-12-9-10-13-20(19)22(24)26-18(4)15-14-17(2)3/h9-10,12-13,17-18H,5-8,11,14-16H2,1-4H3 |

InChI Key |

ZTBKFRBKJMEFHP-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCOC(=O)C1=CC=CC=C1C(=O)OC(C)CCC(C)C |

Origin of Product |

United States |

Synthetic Methodologies and Precursor Chemistry of Heptyl 5 Methyl 2 Hexyl Phthalate

Esterification Reactions for Controlled Synthesis

The most common and economically viable route to phthalate (B1215562) esters, including unsymmetrical variants like Heptyl 5-Methyl-2-hexyl Phthalate, is through esterification reactions. These can be broadly categorized into direct esterification and transesterification, each with its own set of advantages and specific applications.

Direct Esterification of Phthalic Acid/Anhydride (B1165640) with Component Alcohols

Direct esterification is the cornerstone of phthalate synthesis. wikipedia.org This process typically involves the reaction of phthalic anhydride with the corresponding alcohols in the presence of a catalyst. For the synthesis of this compound, a two-step approach is generally employed to control the formation of the unsymmetrical diester and minimize the production of symmetrical byproducts (diheptyl phthalate and di(5-methyl-2-hexyl) phthalate).

The first step involves the mono-esterification of phthalic anhydride with one of the component alcohols, for instance, 1-heptanol (B7768884), to form heptyl mono-phthalate (or mono-heptyl phthalate). nih.govscbt.com This reaction is typically facile and can be achieved by reacting phthalic anhydride with the alcohol. wikipedia.org The reaction of phthalic anhydride with an alcohol initially yields a monoester. wikipedia.org

Reaction Step 1: Formation of Monoester

C₆H₄(CO)₂O + CH₃(CH₂)₆OH → C₆H₄(CO₂H)CO₂(CH₂)₆CH₃

Phthalic Anhydride + 1-Heptanol → Heptyl Mono-phthalate

The second esterification is more challenging and requires the removal of water to drive the reaction to completion. wikipedia.org In the second step, the resulting monoester is then reacted with the second alcohol, 5-methyl-2-hexanol (B47235), to yield the final unsymmetrical diester, this compound.

Reaction Step 2: Formation of Diester

C₆H₄(CO₂H)CO₂(CH₂)₆CH₃ + (CH₃)₂CHCH₂CH(OH)CH₃ → C₆H₄(CO₂(CH₂)₆CH₃)(CO₂CH₂CH(CH₃)CH₂CH(CH₃)₂) + H₂O

Heptyl Mono-phthalate + 5-Methyl-2-hexanol → this compound + Water

To achieve high conversion rates, the reaction is often carried out at elevated temperatures, typically between 140-160°C, and may employ a catalyst. acs.org Common catalysts include strong acids like sulfuric acid or p-toluenesulfonic acid. researchgate.net The molar ratio of phthalic anhydride to the total alcohol content is a critical parameter, with an excess of the alcohols often used to shift the equilibrium towards the product side. acs.org A typical molar ratio of phthalic anhydride to alcohol is in the range of 1:2.1 to 1:5.0. google.com

Table 1: Key Parameters in the Direct Esterification of Phthalates

| Parameter | Typical Range/Value | Significance |

| Reactants | Phthalic Anhydride, 1-Heptanol, 5-Methyl-2-hexanol | Building blocks for the final product. |

| Catalyst | Sulfuric Acid, p-Toluenesulfonic Acid, FeCl₃ | Increases the reaction rate. researchgate.netresearchgate.net |

| Reaction Temperature | 140 - 160 °C | Influences reaction kinetics and equilibrium. acs.org |

| Molar Ratio (Anhydride:Alcohol) | 1 : 2.1 - 5.0 | Drives the reaction towards completion. google.com |

| Byproduct Removal | Azeotropic distillation of water | Shifts the reaction equilibrium to favor ester formation. wikipedia.org |

Transesterification Processes in Compound Formation

Transesterification, or alcoholysis, offers an alternative pathway for the synthesis of phthalate esters. This process involves the reaction of a pre-existing ester with an alcohol in the presence of a catalyst, resulting in the exchange of the alcohol moiety of the ester. While less common for the primary synthesis of specific unsymmetrical phthalates from scratch, it can be a useful technique in certain contexts.

For instance, if a different phthalate ester, such as dimethyl phthalate, is readily available, it could be subjected to transesterification with 1-heptanol and 5-methyl-2-hexanol. However, controlling the reaction to selectively produce the desired unsymmetrical product would be challenging and likely result in a mixture of products.

A more relevant application of transesterification is in the modification of existing phthalates. The process is typically catalyzed by either acids or bases. The mechanism involves the nucleophilic attack of an alkoxide on the carbonyl carbon of the ester, leading to a tetrahedral intermediate which then collapses to form the new ester and a new alkoxide. To drive the reaction towards the desired product, the alcohol reactant is often used in large excess.

Alternative Synthetic Routes and Structural Variations

Beyond the standard direct esterification, alternative synthetic strategies can be employed, particularly when specific stereoisomers of the phthalate are desired. The chirality of the 5-methyl-2-hexanol precursor, which has a stereocenter at the second carbon, means that this compound can exist as different stereoisomers.

Drawing parallels from the asymmetric synthesis of another common phthalate, di(2-ethylhexyl) phthalate (DEHP), a similar approach could be adopted for this compound. umw.edu This would involve the use of enantiomerically pure 5-methyl-2-hexanol. Such a synthesis could be achieved through enzymatic resolution of racemic 5-methyl-2-hexanol, a technique that utilizes enzymes to selectively react with one enantiomer, allowing for the separation of the two. umw.edu

The synthesis would proceed by first reacting phthalic anhydride with 1-heptanol to form the monoester, as described previously. Subsequently, the purified monoester would be reacted with a specific enantiomer of 5-methyl-2-hexanol (either (R)-5-methyl-2-hexanol or (S)-5-methyl-2-hexanol) to yield the corresponding enantiomerically pure this compound. umw.edu This method allows for the investigation of the biological and environmental effects of individual stereoisomers.

Isotopic Labeling Strategies for Mechanistic Environmental Studies

Isotopic labeling is an invaluable tool for tracing the environmental fate and metabolic pathways of chemical compounds. nih.gov For this compound, introducing stable isotopes such as deuterium (B1214612) (²H or D) or carbon-13 (¹³C) into the molecule allows for its unambiguous detection and quantification in complex environmental matrices and biological systems.

The synthesis of isotopically labeled this compound would involve the use of labeled precursors, specifically labeled 1-heptanol or 5-methyl-2-hexanol. These labeled alcohols can then be used in the direct esterification process described in section 2.1.1.

Deuterium Labeling:

Deuterium-labeled compounds are frequently used in metabolic studies. clearsynth.com For instance, 1-heptanol-d1 is a commercially available deuterated form of 1-heptanol. medchemexpress.com The synthesis of a deuterium-labeled this compound could be achieved by using this labeled precursor. For example, specific deuteration of the alkyl chains can be achieved through various synthetic methods, including the reduction of a suitable precursor with a deuterium source. nih.govnih.gov

Carbon-13 Labeling:

Carbon-13 labeling is another powerful technique, particularly for studies using nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry. nih.gov ¹³C-labeled precursors, such as ¹³C-labeled alcohols, can be synthesized through various organic reactions. nih.gov For example, a general approach for ¹³C₂-labeling involves using ¹³C elemental carbon to generate labeled acetylene, a versatile building block for more complex molecules. rsc.org While specific synthesis routes for ¹³C-labeled 1-heptanol and 5-methyl-2-hexanol are not detailed in the general literature, established methods for labeling organic molecules could be adapted for their production. iaea.org

The use of these labeled analogs in environmental studies allows researchers to distinguish the compound of interest from background levels of other phthalates and to accurately trace its degradation and metabolic transformation products. nih.govnih.gov

Advanced Analytical Approaches for Environmental Quantification of Heptyl 5 Methyl 2 Hexyl Phthalate and Its Metabolites

Sample Preparation Techniques for Diverse Environmental Matrices

Effective sample preparation is a crucial first step in the analytical workflow, aiming to isolate and concentrate Heptyl 5-Methyl-2-hexyl Phthalate (B1215562) and its metabolites from the environmental matrix while removing interfering substances. nih.gov Because phthalates are pervasive in laboratory environments, rigorous control measures, such as pre-washing glassware and using high-purity solvents, are essential to prevent sample contamination and avoid overestimation of concentrations. nih.govcdc.govepa.gov

The choice of extraction and clean-up procedure depends heavily on the specific environmental matrix being analyzed. nih.gov

For water samples , common techniques include liquid-liquid extraction (LLE) and solid-phase extraction (SPE). researchgate.netresearchgate.net SPE, using cartridges with reversed-phase sorbents like C18-bonded silica (B1680970), is widely employed for the isolation and enrichment of phthalates from aqueous samples. researchgate.netresearchgate.net

Solid matrices such as sediment and soil often require more rigorous extraction methods. Accelerated solvent extraction (ASE), which uses high temperatures and pressures, offers efficient extraction of analytes from these complex matrices. researchgate.net Soxhlet extraction is another established technique. epa.gov Following extraction, a clean-up step is typically necessary to remove co-extracted interferences. Florisil is a common sorbent used in column chromatography for this purpose. epa.govepa.gov

For air samples , analytes are often collected by pumping air through an adsorbent material, such as a filter or a cartridge containing a polymer like styrene-divinylbenzene. jst.go.jp The trapped compounds are then eluted with a suitable solvent for analysis.

Table 1: Overview of Extraction Techniques for Phthalates in Environmental Matrices

| Matrix | Extraction Technique | Description | Common Solvents/Sorbents | Source(s) |

|---|---|---|---|---|

| Water | Liquid-Liquid Extraction (LLE) | Partitioning of analytes between the aqueous sample and an immiscible organic solvent. | Hexane, Methylene Chloride | researchgate.netepa.gov |

| Solid-Phase Extraction (SPE) | Analytes are adsorbed onto a solid sorbent, washed, and then eluted with a small volume of solvent. | C18, Styrene-divinylbenzene | researchgate.netresearchgate.netresearchgate.net | |

| Sediment/Soil | Accelerated Solvent Extraction (ASE) | Uses elevated temperatures and pressures to increase extraction efficiency and reduce solvent consumption. | Varies based on analyte and matrix | researchgate.net |

| Soxhlet Extraction | Continuous extraction of the sample with a cycling distilled solvent. | Methylene Chloride | epa.gov | |

| Clean-up | Column chromatography to remove interfering compounds co-extracted from the matrix. | Florisil, Silica Gel | epa.govepa.gov |

| Air | Solid-Phase Adsorption | Air is passed through a filter/cartridge to trap airborne compounds. | Octadecyl Silica, Styrene-Divinylbenzene | jst.go.jp |

Matrix effects present a significant challenge in the accurate quantification of analytes by mass spectrometry. researchgate.net These effects occur when co-extracted components from the sample matrix interfere with the ionization of the target analyte, leading to either signal suppression or enhancement. youtube.com The natural components of matrices, such as organic acids or pigments, can interfere with the signals of target phthalates during analysis. researchgate.net

To compensate for these effects, several strategies are employed. The use of matrix-matched calibration standards, where standards are prepared in extracts of a blank matrix, is a common approach to mimic the analytical response in real samples. youtube.comnih.gov Another critical tool is the use of internal standards, preferably stable isotope-labeled versions of the target analytes, which are added to the sample at the beginning of the preparation process. researchgate.netnih.gov These standards experience similar matrix effects and losses during sample workup as the native analyte, allowing for more accurate quantification. nih.gov

Chromatographic and Spectrometric Detection Methods

Following extraction and clean-up, chromatographic techniques coupled with mass spectrometry are the methods of choice for the separation and detection of Heptyl 5-Methyl-2-hexyl Phthalate and its metabolites due to their high sensitivity and selectivity. nih.govresearchgate.net

Gas chromatography-mass spectrometry (GC-MS) is a powerful and widely used technique for the analysis of volatile and semi-volatile organic compounds, including phthalate esters. researchgate.net It offers high-resolution separation, which is crucial for distinguishing between structurally similar phthalate isomers. researchgate.net

In a typical GC-MS method, the sample extract is injected into the GC, where compounds are separated based on their boiling points and interaction with the stationary phase of the analytical column (e.g., a low-bleed TG-5MS column). thermofisher.com The separated compounds then enter the mass spectrometer, which acts as a detector. Operating the MS in selected ion monitoring (SIM) mode enhances sensitivity and selectivity by monitoring only specific fragment ions characteristic of the target analyte. researchgate.netjst.go.jpthermofisher.com While helium has traditionally been the carrier gas of choice, hydrogen is a viable alternative that can provide satisfactory performance. shimadzu.com

Table 2: Typical GC-MS Parameters for Phthalate Analysis

| Parameter | Setting/Type | Purpose | Source(s) |

|---|---|---|---|

| Injector | Splitless Mode | Maximizes transfer of analyte to the column for trace analysis. | jst.go.jp |

| Column | Fused silica capillary column (e.g., TG-5MS) | Separates individual compounds in the mixture. | thermofisher.com |

| Oven Program | Temperature gradient (e.g., 80°C to 250°C) | Controls the elution of compounds based on volatility. | jst.go.jp |

| Carrier Gas | Helium or Hydrogen | Transports the sample through the column. | shimadzu.com |

| Detector | Mass Spectrometer | Identifies and quantifies compounds. | researchgate.net |

| MS Mode | Selected Ion Monitoring (SIM) | Increases sensitivity and selectivity by monitoring specific ions. | researchgate.netjst.go.jp |

For the analysis of phthalate metabolites, which are generally more polar and less volatile than their parent compounds, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method. nih.govresearchgate.net These metabolites are important markers for assessing exposure. researchgate.net

LC-MS/MS provides high sensitivity and selectivity, allowing for the simultaneous determination of multiple metabolites in a single run. nih.gov A core-shell column can be used for rapid separation of metabolites. researchgate.net The use of tandem mass spectrometry (MS/MS) operated in Multiple Reaction Monitoring (MRM) mode significantly enhances selectivity. sciex.com In MRM, a specific precursor ion for the analyte is selected in the first mass analyzer, fragmented, and then a specific product ion is monitored in the second mass analyzer, creating a highly specific and sensitive detection channel that minimizes interference from the matrix. nih.govsciex.coms4science.at

Method Validation and Quality Assurance/Quality Control in Environmental Analysis

To ensure that analytical results are reliable and accurate, the entire analytical method must be thoroughly validated. researchgate.net Method validation demonstrates that the method is suitable for its intended purpose. researchgate.net Key performance parameters are evaluated for each target compound. researchgate.net

Key validation parameters include:

Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range. This is typically assessed by analyzing calibration standards at multiple concentration levels and evaluating the coefficient of determination (R²). nih.govs4science.at

Limits of Detection (LOD) and Quantification (LOQ): The LOD is the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy. researchgate.netresearchgate.netnih.gov

Accuracy: The closeness of the measured value to the true value, often assessed through recovery studies where a known amount of the analyte is spiked into a blank matrix and analyzed. Recoveries are typically expected to be within a certain range, for example, 70-120%. researchgate.netnih.govnih.gov

Precision: The degree of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample. It is usually expressed as the relative standard deviation (RSD). researchgate.netnih.gov

Quality assurance/quality control (QA/QC) procedures are implemented throughout the analytical process to maintain data quality. This includes the routine analysis of procedural blanks to monitor for laboratory contamination, a significant concern with ubiquitous compounds like phthalates. epa.govresearchgate.net The use of internal and surrogate standards also helps to ensure the reliability of the quantification. jst.go.jpnih.gov

Table 3: Example Method Validation and Quality Control Parameters

| Parameter | Typical Acceptance Criteria | Purpose | Source(s) |

|---|---|---|---|

| Linearity (R²) | > 0.99 | Ensures a proportional response across a range of concentrations. | nih.govs4science.at |

| Accuracy (Recovery) | 70-120% | Measures the agreement between the experimental result and the true value. | researchgate.netnih.govnih.gov |

| Precision (RSD) | < 15-20% | Assesses the repeatability and reproducibility of the method. | researchgate.netnih.govnih.gov |

| Procedural Blanks | Analyzed with each sample batch | Monitors for contamination during sample preparation and analysis. | epa.govresearchgate.net |

| Internal Standards | Added to all samples and standards | Corrects for matrix effects and variations in instrument response. | jst.go.jpnih.gov |

Based on a comprehensive search for "this compound," it has been determined that there is no available scientific literature or environmental data specifically pertaining to this compound. The search results consistently provided information on a different, more common phthalate, Di(2-ethylhexyl) phthalate (DEHP), and other general phthalate esters.

Due to the strict requirement to focus solely on "this compound" and exclude any information that falls outside this specific scope, it is not possible to generate the requested article. The creation of scientifically accurate and detailed content for the specified outline requires data on the environmental occurrence, distribution, transport, and biological interactions of the exact compound . Without such data, any attempt to write the article would result in speculation or the incorrect substitution of data from other related compounds, which would violate the core instructions of the request.

Therefore, the article on the "Environmental Occurrence, Distribution, and Transport Dynamics of this compound" cannot be produced at this time.

Following a comprehensive search for scientific literature, it has been determined that there is no available data specifically concerning the environmental degradation and biotransformation pathways of This compound . The initial search queries for this specific compound did not yield any relevant results.

The provided outline requires detailed research findings, including data tables on photodegradation kinetics, hydrolysis, and microbial degradation pathways. Unfortunately, no studies detailing these processes for this compound could be located. The scientific literature is rich with information on other phthalates, such as Di(2-ethylhexyl) phthalate (DEHP), but this information cannot be substituted to fulfill the request for an article focusing solely on this compound, as doing so would be scientifically inaccurate.

Therefore, it is not possible to generate the requested article with the required level of detail and scientific accuracy based on currently available information. The sections and subsections of the provided outline, including abiotic and biotic degradation mechanisms, cannot be addressed for this specific chemical compound.

Environmental Degradation and Biotransformation Pathways of Heptyl 5 Methyl 2 Hexyl Phthalate

Biotic Degradation Processes in Environmental Systems

Anaerobic Degradation in Sediments and Soils

Under anaerobic conditions, the microbial breakdown of phthalate (B1215562) esters is a multi-step process. The initial and often rate-limiting step is the hydrolysis of the ester bonds. nih.govd-nb.infonih.gov This reaction cleaves the phthalate ester into phthalic acid and its corresponding alcohols, in this case, heptanol (B41253) and 5-methyl-2-hexanol (B47235). This initial hydrolysis is carried out by various microorganisms, including bacteria and actinomycetes. researchgate.net

The long-chain alcohols released during the initial hydrolysis are also degraded anaerobically. These alcohols can be fermented to simpler organic acids and ultimately to methane (B114726) and carbon dioxide. researchgate.net The complete mineralization of Heptyl 5-Methyl-2-hexyl Phthalate in anaerobic environments relies on the synergistic activities of diverse microbial communities. nih.gov

Research on other phthalates, such as DEHP, has shown that their anaerobic degradation rates can be significantly slower than their aerobic counterparts. researchgate.net Half-lives for phthalate esters under anaerobic conditions in sediments can be 3 to 10 times longer than under aerobic conditions. researchgate.net This slower degradation can lead to the accumulation of phthalates in anoxic sediments and soils.

Table 1: Anaerobic Degradation Rates and Half-Lives of Structurally Similar Phthalates

| Phthalate Ester | Degradation Rate Constant (k) (day⁻¹) | Half-Life (t½) (days) | Conditions | Reference |

|---|---|---|---|---|

| Diethyl Phthalate (DEP) | 0.045 | 15.4 | Optimal, 30°C, pH 7.0 | nih.gov |

| Di-n-butyl Phthalate (DBP) | 0.074 | 9.4 | Optimal, 30°C, pH 7.0 | nih.gov |

| Di-(2-ethylhexyl) Phthalate (DEHP) | 0.027 | 25.7 | Optimal, 30°C, pH 7.0 | nih.gov |

| Di-(2-ethylhexyl) Phthalate (DEHP) | 0.0035 - 0.0359 | - | Mesophilic anaerobic digestion | dtu.dkwsu.edu |

This table presents data for phthalates structurally related to this compound to infer potential degradation characteristics. The rate of degradation generally decreases with increasing complexity of the alkyl side chains.

Influence of Environmental Factors on Degradation Rates

The rate of anaerobic degradation of this compound in sediments and soils is significantly influenced by a variety of environmental factors. These factors can affect the metabolic activity of the microbial communities responsible for the degradation process.

pH: The pH of the soil or sediment is a critical factor. Generally, neutral pH conditions (around 6.0-8.0) are most favorable for the microbial degradation of phthalates. researchgate.netnih.gov Extreme pH values, either acidic or alkaline, can inhibit the growth and enzymatic activity of the degrading microorganisms, leading to a decrease in the degradation rate. nih.gov For instance, studies on DEHP and DBP have shown the highest degradation rates in neutral soil environments. researchgate.net

Temperature: Temperature plays a crucial role in the kinetics of biodegradation. Lower temperatures can significantly reduce the rate of anaerobic degradation, contributing to the preservation of organic matter and the accumulation of phthalates in colder sediments. researchgate.net Optimal degradation rates for many phthalates under anaerobic conditions have been observed at temperatures around 30°C. nih.govnih.gov Conversely, very high temperatures can also be detrimental to microbial activity.

Microbial Community Structure: The composition and density of the microbial community are paramount for the degradation of complex organic compounds like this compound. The presence of specific microbial consortia capable of synergistic degradation is essential for the complete mineralization of the compound. nih.gov This includes bacteria that perform the initial hydrolysis and others that degrade the resulting phthalic acid and alcohols. nih.govnih.gov The introduction of specific DEHP-degrading bacterial strains has been shown to enhance the mineralization of the compound in soil and sludge. nih.gov The rhizosphere, the soil region around plant roots, can harbor a higher microbial biomass and activity, potentially accelerating the degradation of phthalates like DEHP. nih.gov

Table 2: Influence of Environmental Factors on the Degradation of Structurally Similar Phthalates

| Environmental Factor | Optimal Condition/Observation | Effect on Degradation Rate | Reference |

|---|---|---|---|

| pH | 6.0 - 8.0 | Highest degradation rates observed. | researchgate.netnih.gov |

| < 6.0 or > 8.0 | Inhibition of microbial activity, decreased degradation. | nih.gov | |

| Temperature | 30°C | Optimal for anaerobic degradation of several phthalates. | nih.govnih.gov |

| Low Temperature | Reduced degradation rates, potential for accumulation. | researchgate.net | |

| Redox Conditions | Denitrifying | DEHP degradation observed. | nih.gov |

| Methanogenic | Transformation of phthalic acid observed. | nih.gov | |

| Microbial Community | Synergistic Consortia | Essential for complete mineralization. | nih.gov |

| Inoculation with specific degraders | Can enhance mineralization rates. | nih.gov |

This table summarizes the influence of key environmental factors on the degradation of phthalates that are structurally analogous to this compound.

Ecotoxicological Investigations of Heptyl 5 Methyl 2 Hexyl Phthalate in Non Human Organisms and Ecosystems

Aquatic Ecotoxicity Assessments

Standard laboratory tests suggest that DINP generally has a low hazard potential for aquatic species, with few adverse effects on survival, growth, development, or reproduction observed in acute and chronic exposure tests at concentrations up to and exceeding its water solubility. epa.govcanada.ca However, some studies have indicated potential for adverse effects under specific conditions.

In studies with the freshwater invertebrate Daphnia magna, DINP has shown no acute toxicity at concentrations up to its water solubility limit. mst.dkmst.dk However, in a 21-day chronic exposure study, reduced survival and reproduction were observed, with a Lowest Observed Effect Concentration (LOEC) of 0.089 mg/L and a No Observed Effect Concentration (NOEC) of 0.034 mg/L. epa.gov It has been suggested that at the LOEC, physical entrapment of the daphnids at the water surface may have contributed to the observed effects. epa.gov

Acute exposure studies on various fish species have generally found no effects of DINP at the tested concentrations. epa.gov Chronic studies with DINP in water also showed no significant effects on fish. epa.gov However, some research has pointed to the endocrine-disrupting potential of certain phthalates in fish. For instance, in the freshwater fish Oreochromis mossambicus, exposure to DINP was shown to disrupt endocrine functions by altering the levels of follicle-stimulating hormone, luteinizing hormone, and thyroid-stimulating hormone. sciensage.info This suggests that phthalates can interfere with the hypothalamo-pituitary-gonadal (HPG) and hypothalamo-pituitary-thyroid (HPT) axes, potentially impacting the reproductive ability and metabolic processes of fish populations in the natural environment. sciensage.info Furthermore, exposure to DINP was found to significantly decrease testosterone (B1683101) levels in both male and female Oreochromis mossambicus. sciensage.info

In zebrafish (Danio rerio) embryos, exposure to DINP affected larval behavior and led to a reduced expression of genes associated with neuronal development. nih.gov Specifically, DINP exposure was linked to the upregulation of genes involved in the cholinergic and dopaminergic systems, indicating potential neurotoxicity. nih.gov

Interactive Data Table: Aquatic Toxicity of Diisononyl Phthalate (B1215562) (DINP)

| Test Organism | Exposure Duration | Endpoint | Effect Concentration (mg/L) | Reference |

| Daphnia magna (Freshwater Invertebrate) | 48 hours | Mortality (LC50) | >0.06 | mst.dk |

| Daphnia magna (Freshwater Invertebrate) | 21 days | Survival and Reproduction (NOEC) | 0.034 | epa.gov |

| Daphnia magna (Freshwater Invertebrate) | 21 days | Survival and Reproduction (LOEC) | 0.089 | epa.gov |

| Paratanytarsus parthenogenica (Freshwater Invertebrate) | 48 hours | Mortality (LC50) | >0.08 | mst.dk |

| Mysidopsis bahia (Marine Invertebrate) | 96 hours | Mortality (LC50) | >0.39 | mst.dk |

| Various Fish Species | Acute | Mortality | No effects at tested concentrations | epa.gov |

| Various Fish Species | Chronic (water exposure) | Various | No effects at tested concentrations | epa.gov |

Studies on the effects of DINP on algae have generally shown no acute toxicity. mst.dk The available data from acute exposure tests on two different algal species did not indicate any adverse effects at concentrations up to the water solubility limit of DINP. epa.gov This suggests a low short-term risk of DINP to primary producers in aquatic ecosystems.

Terrestrial Ecotoxicity Assessments (e.g., Soil Microorganisms, Terrestrial Plants, Invertebrates)

The ecotoxicological data for DINP in terrestrial environments is more limited compared to aquatic systems. However, existing studies suggest a low hazard potential for soil-dwelling organisms. Based on its physicochemical properties, DINP is expected to be immobile in soil. nih.gov

One study investigating the effects of DINP on earthworm survival and reproduction found no hazards at the maximum tested soil concentration of 1,000 mg/kg dry weight. epa.gov For terrestrial mammals, a chronic exposure toxicity reference value (TRV) for DINP has been derived at 139 mg/kg body weight per day. epa.gov

Mechanistic Studies of Ecological Endocrine Disruption in Wild Biota

Phthalates are recognized as endocrine-disrupting chemicals (EDCs) that can interfere with hormonal systems in wildlife. epa.govsciensage.infosvdcdn.com The mechanisms of endocrine disruption are varied and can depend on the specific phthalate and the organism.

DINP has been shown to exhibit weak estrogenic activity in in-vitro tests, with a potency significantly lower than that of the natural hormone 17β-estradiol. mst.dk It is also suggested that DINP may act as a weak anti-androgen. canada.ca Developmental effects on the male reproductive system, such as decreased testicular and serum testosterone levels and reduced anogenital distance, have been observed in rodents exposed to high doses of DINP in utero. canada.ca

Further mechanistic studies suggest that many of the toxicological effects of DINP in animals may be mediated by peroxisome proliferator-activated receptors (PPARs), particularly PPARα. cpsc.gov Activation of PPARs can lead to a range of effects in the liver, including hepatomegaly and cell proliferation. cpsc.gov

In marine mammals from the Norwegian Arctic, DINP was found to be a weak agonist of the whale thyroid hormone receptor β (THRB) in vitro. epa.gov However, the study concluded that the current environmental concentrations of DINP are unlikely to modulate the function of the studied nuclear receptors in these animals. epa.gov A comprehensive weight-of-evidence assessment concluded that DINP does not meet the criteria to be formally classified as an endocrine disruptor for the estrogen, androgen, and steroidogenesis pathways under the European Chemicals Agency (ECHA) and European Food Safety Authority (EFSA) guidance. nih.govresearchgate.net

Comparative Ecotoxicity with Other Phthalate Esters and Structure-Ecotoxicity Relationships for Alkyl Chain Length

The toxicity of phthalate esters is closely related to their chemical structure, particularly the length and branching of their alkyl chains. Generally, the bioavailability and potential for certain toxic effects of phthalates decrease as the molecular weight and alkyl chain length increase. mst.dkcpsc.gov

Low molecular weight phthalates (LMWPs), which have shorter carbon chains (typically 3 to 6 carbons), are often more volatile and have a greater tendency to leach into the environment, leading to higher exposure levels and greater health concerns. mst.dk In contrast, high molecular weight phthalates (HMWPs) like DINP are considered less hazardous due to their lower bioavailability. mst.dk

The acute aquatic toxicity of phthalate monoesters, the primary metabolites of phthalate diesters, is also influenced by the alkyl chain length. The toxicity tends to increase with longer carbon chains, leveling off for the isononyl monoester. nih.gov For instance, the 48-hour EC50 for Daphnia magna is significantly lower for di-n-butyl phthalate (DBP) compared to di(2-ethylhexyl) phthalate (DEHP), indicating higher toxicity for the shorter-chain phthalate in this assay. nih.gov

In a comparative neurotoxicity study in zebrafish embryos, DINP, along with benzyl (B1604629) butyl phthalate (BBzP) and DEHP, affected larval behaviors, while shorter-chain phthalates like dimethyl phthalate (DMP) and diethyl phthalate (DEP) did not show such effects at the tested concentrations. nih.gov This highlights that the specific toxicological endpoint being considered is crucial in structure-activity relationships.

Interactive Data Table: Comparative Acute Aquatic Toxicity of Phthalates

| Phthalate Ester | Organism | Endpoint | 48-hour EC50/LC50 (mg/L) | Alkyl Chain Length | Reference |

| Di-n-butyl phthalate (DBP) | Daphnia magna | Immobilisation | Lower than DEHP | C4 | nih.gov |

| Di(2-ethylhexyl) phthalate (DEHP) | Daphnia magna | Immobilisation | Higher than DBP | C8 (branched) | nih.gov |

| Diisononyl phthalate (DINP) | Daphnia magna | Mortality | >0.06 | C9 (branched) | mst.dk |

Environmental Regulatory Science and Risk Management Considerations for Phthalate Esters

Environmental Quality Standards and Guidelines for Phthalates in Various Media

Environmental quality standards and guidelines for phthalates are established to protect human health and aquatic ecosystems. These standards vary depending on the specific phthalate (B1215562) and the environmental medium (water, soil, air).

For instance, the U.S. Environmental Protection Agency (EPA) has set ambient water quality criteria for several phthalate esters to protect human health. These criteria consider exposure through both water consumption and the ingestion of contaminated aquatic organisms. For example, the criterion for diethyl phthalate is 350 mg/L when considering both pathways, while for dibutyl phthalate it is 34 mg/L. epa.gov For di-2-ethylhexyl phthalate (DEHP), the criterion is 15 mg/L for combined exposure. epa.gov When only the consumption of contaminated aquatic organisms is considered, the criteria are different, for example, 1.8 g/L for diethyl phthalate and 50 mg/L for DEHP. epa.gov

In New Jersey, the Department of Environmental Protection has established soil remediation standards for DEHP, with a residential standard of 39 mg/kg for the ingestion-dermal exposure pathway and a non-residential standard of 180 mg/kg. nj.gov The migration to groundwater pathway has a soil remediation standard of 14 mg/kg and a soil leachate remediation standard of 60 µg/L. nj.gov

The World Health Organization (WHO) has also provided guidelines for phthalate concentrations in urban air, ranging from 5 to 132 ng/m³. mdpi.com

Table 1: Examples of Environmental Quality Standards for Select Phthalates

| Phthalate | Medium | Standard/Guideline | Jurisdiction/Organization |

| Diethyl Phthalate | Water | 350 mg/L (water & organism ingestion) | U.S. EPA epa.gov |

| Dibutyl Phthalate | Water | 34 mg/L (water & organism ingestion) | U.S. EPA epa.gov |

| Di(2-ethylhexyl) phthalate (DEHP) | Water | 15 mg/L (water & organism ingestion) | U.S. EPA epa.gov |

| Di(2-ethylhexyl) phthalate (DEHP) | Soil | 39 mg/kg (residential) | New Jersey DEP nj.gov |

| Phthalates | Air | 5-132 ng/m³ (urban air) | WHO mdpi.com |

This table is illustrative and not exhaustive. Standards are subject to change and vary by region.

Monitoring Programs and Environmental Surveillance Strategies for Phthalate Contaminants

Monitoring programs are crucial for assessing the extent of phthalate contamination in the environment and human exposure. mdpi.com These programs often involve the collection and analysis of various environmental samples, such as water, air, soil, and sediment. nih.gov Human biomonitoring, which involves measuring phthalate metabolites in urine, is also a key strategy for evaluating internal exposure. nih.govnih.gov

For example, a study on DEHP exposure monitored its major metabolites, such as mono(2-ethyl-5-hydroxyhexyl) phthalate (5OH-MEHP) and mono(2-ethyl-5-oxohexyl) phthalate (5oxo-MEHP), in human urine. nih.gov Such studies can help identify potential routes of intake and assess the effectiveness of regulatory measures. nih.gov The analytical methods used for monitoring are highly sensitive and can detect very low concentrations of these compounds. nih.gov

Environmental surveillance strategies often target areas with potential sources of phthalate release, such as industrial sites and landfills. researchgate.net The data collected from these programs inform risk assessments and the development of targeted pollution control strategies.

Source Control and Remediation Technologies for Phthalate Contamination in Environmental Media

Controlling phthalate contamination involves both preventing its release at the source and remediating contaminated sites. nih.gov Various technologies have been developed for the removal of phthalates from different environmental media, particularly water and wastewater. iwaponline.com

Adsorption is a widely used and effective method for removing organic pollutants, including phthalates, from water. researchgate.netsemanticscholar.org This technique utilizes adsorbent materials with a high affinity for phthalate molecules. Activated carbon is a common adsorbent, but research has also focused on developing low-cost alternatives from natural materials and waste products. researchgate.netsemanticscholar.org Other materials like chitosan, clay minerals, and carbon nanotubes have also shown promise in adsorbing phthalates from aqueous solutions. researchgate.net The effectiveness of adsorption can depend on factors such as the type of phthalate, the properties of the adsorbent, and the pH of the water. researchgate.net

Table 2: Adsorbent Materials for Phthalate Removal

| Adsorbent Material | Target Phthalate(s) | Reference |

| Activated Carbon | General Phthalates | researchgate.net |

| Biochars | General Phthalates | researchgate.net |

| Carbon Nanotubes | Dimethyl phthalate, Diethyl phthalate, Dibutyl phthalate | researchgate.net |

| Chitosan | General Phthalates | researchgate.net |

| Clay Minerals | General Phthalates | researchgate.net |

| Activated Sludge Biomass | General Phthalates | researchgate.net |

Advanced oxidation processes (AOPs), such as photocatalysis and electrochemical degradation, are effective in breaking down persistent organic pollutants like phthalates. iwaponline.com Photocatalysis typically involves using a semiconductor catalyst, like titanium dioxide (TiO2), which, when irradiated with UV light, generates highly reactive hydroxyl radicals that can mineralize phthalates into less harmful substances. core.ac.uk Electrochemical methods can also be employed to degrade these compounds. iwaponline.com These technologies are particularly useful for treating wastewater with complex mixtures of contaminants. iwaponline.com

Bioremediation leverages the ability of microorganisms to degrade organic contaminants. nih.gov Several bacterial strains have been identified that can utilize phthalates as a source of carbon and energy, breaking them down into simpler, non-toxic compounds. nih.gov For example, a strain of Ochrobactrum anthropi was found to be capable of degrading DEHP. nih.gov This approach is considered environmentally friendly and can be applied to contaminated soil and water. nih.govnih.gov The effectiveness of bioremediation can be influenced by environmental factors such as temperature and pH. nih.gov

Life Cycle Assessment (LCA) in the Context of Environmental Release and Impact

Life Cycle Assessment (LCA) is a methodology used to evaluate the environmental impacts of a product or process throughout its entire life cycle, from raw material extraction to disposal. pitt.edu For phthalates, an LCA would consider the environmental burdens associated with their production, use in products like PVC, and their eventual release and impact on the environment. pitt.educore.ac.uk

A "cradle-to-gate" LCA, for instance, would analyze the impacts from raw material acquisition and manufacturing. pitt.edu Such assessments can help in comparing the environmental performance of different phthalates or their alternatives. pitt.educore.ac.uk For example, LCAs have been used to compare the impacts of DEHP with those of alternative plasticizers like 1,2-cyclohexane dicarboxylic acid diisononyl ester (DINCH) and citrate (B86180) esters. pitt.educore.ac.uk This information is valuable for guiding the selection of more sustainable chemical alternatives in various applications. rsc.org

Future Research Directions and Emerging Topics in Heptyl 5 Methyl 2 Hexyl Phthalate Environmental Research

Integrated Multi-Omics Approaches in Ecotoxicology (e.g., Transcriptomics, Proteomics, Metabolomics in non-human models)

The advent of "omics" technologies is set to revolutionize the ecotoxicological assessment of Heptyl 5-Methyl-2-hexyl Phthalate (B1215562). By integrating transcriptomics, proteomics, and metabolomics, researchers can gain a holistic understanding of the molecular and cellular responses of non-human organisms to this compound. Traditional single-omics studies are often insufficient to explain the causal links between molecular changes and toxicological outcomes. nih.gov Integrated multi-omics, however, can reveal comprehensive changes in genes, proteins, and metabolites, offering deeper insights into the toxic effects and underlying mechanisms of pollutants. nih.gov

For instance, studies on other phthalates, such as Di-(2-ethylhexyl) phthalate (DEHP), have already demonstrated the power of these approaches. Integrated meta-omics have been used to identify the microbial degradation pathways and key microbial players in the breakdown of DEHP in estuarine sediments. nih.gov This research highlighted that the degradation of DEHP is a synergistic effort by a network of denitrifying proteobacteria. nih.gov Similarly, metabolomics analysis in pregnant mice exposed to DEHP revealed significant alterations in the serum metabolome, leading to fetal lethality at high concentrations. acs.org These studies serve as a blueprint for future research on Heptyl 5-Methyl-2-hexyl Phthalate, where multi-omics can elucidate its specific molecular targets and toxicity pathways in various environmental species. The application of these high-throughput technologies will be crucial for early biological response detection, especially in scenarios of low-dose and long-term exposure. nih.gov

Advanced Computational Modeling for Environmental Fate Prediction and Exposure Assessment

Predicting the environmental journey and ultimate destination of this compound is a complex yet critical task for risk assessment. Advanced computational models are emerging as powerful tools to forecast the environmental fate and potential exposure pathways of such chemicals. These models can integrate a compound's physicochemical properties with environmental parameters to simulate its distribution, persistence, and bioaccumulation potential. mdpi.comnih.gov

Web-based platforms like BiodegPred are being developed to merge predictions of biodegradability with assessments of biological toxicity, providing a comprehensive risk prognosis for chemical compounds. nih.gov While such tools may not detail specific degradation kinetics, they are invaluable for anticipating the likely behavior of new or less-studied molecules. nih.gov For phthalates in general, their environmental persistence is a known concern, with hydrolysis half-lives that can range from years to a century for some compounds. researchgate.net Computational models can help refine these predictions for specific branched phthalates like this compound, considering factors like its unique chemical structure. These predictive tools are essential for proactive environmental management and for prioritizing chemicals for further empirical testing.

Development of Novel Remediation and Sustainable Management Strategies for Branched Phthalates

The widespread presence of phthalates necessitates the development of effective and sustainable remediation strategies. researchgate.netnih.gov Current research is exploring a range of physicochemical and biological methods to remove these contaminants from the environment. researchgate.netnih.gov Novel biotechnological approaches, including enzymatic degradation, genetic engineering of microorganisms, and nanotechnology-based solutions, show significant promise for the efficient breakdown of phthalates. researchgate.net

For instance, microorganisms, particularly bacteria and fungi, have demonstrated the ability to effectively degrade phthalate esters, offering an environmentally friendly and cost-effective remediation option. researchgate.net Research into microbial degradation has identified specific enzymes and genetic pathways involved in breaking down these compounds. researchgate.net Furthermore, advanced oxidation processes and adsorption using materials like biochar and activated carbon have shown high removal efficiencies for phthalates in wastewater. researchgate.net Future strategies will likely focus on integrated approaches, such as combining adsorption with mineralization, to enhance performance. researchgate.net The development of these technologies is crucial for moving from laboratory-scale solutions to practical, large-scale environmental remediation. researchgate.net

Longitudinal Studies on Environmental Impacts in Diverse Ecosystems and Climate Change Interactions

Understanding the long-term environmental consequences of this compound requires longitudinal studies across a variety of ecosystems. These studies are essential for observing the subtle and cumulative impacts that may not be apparent in short-term laboratory experiments. Phthalate exposures, even at low levels, can have lasting effects, and their impact may be altered by factors such as co-exposure to other pollutants and changing environmental conditions. nih.gov

A critical aspect of future longitudinal research will be to investigate the interactions between phthalate pollution and climate change. For example, changes in temperature and pH, particularly during events like the rainy season, can influence the leaching of phthalates from plastic waste into groundwater and other environmental compartments. mdpi.com Furthermore, the effects of phthalates on organisms may be exacerbated by climate-related stressors. Longitudinal studies that incorporate these variables will provide a more realistic assessment of the environmental risks posed by this compound and other branched phthalates in a changing world.

Research on the Formation of Transformation Products and their Environmental Significance

When this compound is released into the environment, it can undergo various transformation processes, leading to the formation of new chemical compounds. mdpi.com It is crucial to study these transformation products as they may have their own distinct toxicological profiles and environmental behaviors. Upon entering a biological system, phthalates are typically metabolized into their monoester forms, which can be more biologically active than the parent compound. mdpi.comnih.gov

Q & A

Basic Research Questions

Q. How can researchers confirm the structural identity of Heptyl 5-Methyl-2-hexyl Phthalate in synthetic or environmental samples?

- Methodological Approach : Use spectroscopic techniques such as nuclear magnetic resonance (NMR) for alkyl chain configuration analysis and mass spectrometry (MS) to confirm molecular weight (362.503 g/mol) and fragmentation patterns. Chromatographic methods (e.g., GC-MS or HPLC) coupled with certified reference standards are critical for validation. Structural ambiguity in branched phthalates often requires isotopic labeling or comparative analysis with synthetic analogs .

- Key Parameters :

| Technique | Target Data | Reference Standard |

|---|---|---|

| NMR | Alkyl chain branching (e.g., 5-methyl-2-hexyl) | Commercial phthalate esters |

| GC-MS | Retention time, m/z 362 (molecular ion) | Diheptyl phthalate (CAS 3648-21-3) |

Q. What analytical methods are optimal for quantifying this compound in biological matrices?

- Methodological Approach : Liquid-liquid extraction (LLE) or solid-phase extraction (SPE) followed by HPLC-UV/Vis or LC-MS/MS is recommended for urine/serum samples. For environmental samples (e.g., water, soil), employ GC-MS with electron ionization to detect low concentrations (ppb levels). Calibration curves must account for matrix effects, and recovery rates should exceed 80% .

- Critical Considerations :

- Avoid cross-contamination from lab equipment (e.g., PVC tubing).

- Use isotopically labeled internal standards (e.g., deuterated phthalates) to correct for ionization efficiency .

Advanced Research Questions

Q. How should dose-response studies for this compound be designed to evaluate developmental toxicity?

- Methodological Approach : Follow OECD Guideline 414 for prenatal toxicity, using Sprague-Dawley rats as a model. Administer doses via oral gavage (e.g., 0–1,000 mg/kg/day) during critical gestation windows. Endpoints include fetal weight, skeletal malformations, and placental biomarkers (e.g., hormone levels). Dose standardization is critical; account for metabolic differences between species using allometric scaling .

- Data Interpretation : Compare results to structurally similar phthalates (e.g., di-n-heptyl phthalate) to infer mechanism-based toxicity. Contradictions in NOAEL/LOAEL values may arise from variances in metabolic activation; validate with in vitro hepatocyte assays .

Q. What strategies resolve contradictions in epidemiological data on this compound’s endocrine-disrupting effects?

- Methodological Approach : Conduct meta-analyses with strict inclusion criteria (e.g., cohort size ≥500, adjusted confounders). Use bioinformatic tools (e.g., KEGG pathway analysis) to identify shared molecular targets (e.g., PPAR-γ, thyroid receptors). For discordant findings, apply sensitivity analyses to evaluate exposure misclassification or confounding by co-pollutants .

- Case Example : NHANES-based studies on DEHP metabolites and diabetes risk showed conflicting results due to variability in urinary creatinine correction. Alternative normalization methods (e.g., covariate adjustment) reduced bias .

Q. How can pharmacokinetic modeling improve risk assessment for this compound?

- Methodological Approach : Develop physiologically based pharmacokinetic (PBPK) models using parameters from in vitro metabolism assays (e.g., hepatic clearance rates). Validate with human biomonitoring data to estimate internal exposure. For cumulative risk, integrate data on coexposure to other phthalates (e.g., DEHP, DBP) using probabilistic models .

- Key Parameters :

| Parameter | Source |

|---|---|

| Absorption rate | Caco-2 cell permeability assays |

| Half-life | Urinary metabolite time-series data |

Research Gaps and Future Directions

-

Data Needs :

- Mechanistic Studies : Elucidate the role of 5-methyl-2-hexyl branching in receptor binding affinity using molecular docking simulations.

- Ecological Impact : Adapt SSD (Species Sensitivity Distribution) models from DEHP/DBP studies to assess aquatic toxicity thresholds .

- Biomonitoring : Expand human cohort studies to include under-researched metabolites (e.g., oxidative derivatives) .

-

Methodological Challenges :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.